Methoxy(methoxymethoxy)methane
Overview
Description
Methoxy(methoxymethoxy)methane, also known as 2,4,6-Trioxaheptane, is a chemical compound with the molecular formula C4H10O3 . It has a molecular weight of 106.12 g/mol . The compound contains a total of 16 bonds, including 6 non-H bonds, 4 rotatable bonds, and 3 ether(s) (aliphatic) .
Molecular Structure Analysis
The InChI code for Methoxy(methoxymethoxy)methane is1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3
. This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
Methoxy(methoxymethoxy)methane is a colorless and easily liquefied gas . The boiling point is 64.1°C , and the melting point is -65°C . The relative density is 1.617 (Air 1), and the liquid density is 0.933g/cm3 .Scientific Research Applications
Application 1: Selective Anaerobic Oxidation of Methane
- Summary of the Application : This research focuses on the direct synthesis of methanol from methane via selective anaerobic oxidation. The process uses a copper-containing zeolite and is based on partial oxidation with water .
- Methods of Application : The activation is done in helium at 673 kelvin (K), followed by consecutive catalyst exposures to 7 bars of methane and then water at 473 K .
- Results or Outcomes : The process consistently produced 0.204 mole of CH3OH per mole of copper in zeolite. Isotopic labeling confirmed water as the source of oxygen to regenerate the zeolite active centers and renders methanol desorption energetically favorable .
Application 2: Demethoxylation of Aromatic Compounds
- Summary of the Application : Methanogenic archaea use a bacteria-like methyltransferase system to demethoxylate aromatic compounds .
- Methods of Application : Enzymatic assays provide evidence for a two-step mechanism in which the methyl-group from the methoxy compound is transferred on cobalamin and further transferred on the C1-carrier .
- Results or Outcomes : This likely leads to an atypical use of the methanogenesis pathway that derives cellular energy from methyl transfer (Mtr) rather than electron transfer (F420H2 re-oxidation) as found for methylotrophic methanogenesis .
properties
IUPAC Name |
methoxy(methoxymethoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJNIDYTSSIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211893 | |
Record name | Bis(methoxymethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy(methoxymethoxy)methane | |
CAS RN |
628-90-0 | |
Record name | Bis(methoxymethyl)ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(methoxymethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trioxaheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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